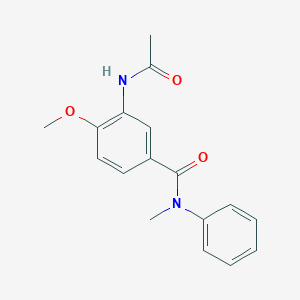![molecular formula C15H22N2O3S2 B4486409 1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4486409.png)
1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the methanesulfonyl and phenylsulfanyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Step 3: Addition of the phenylsulfanyl group via nucleophilic substitution reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-METHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a methylphenyl group instead of a methanesulfonyl group.
Other piperidine derivatives: Compounds with variations in the substituents on the piperidine ring, affecting their chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenylsulfanylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-22(19,20)17-10-5-6-13(12-17)15(18)16-9-11-21-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRMBMIOBOOYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-chloro-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B4486347.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4486362.png)
![3-(4-{[3-(1H-imidazol-1-yl)propyl]amino}-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-1-propanol](/img/structure/B4486373.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4486379.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B4486381.png)

![4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}-N-phenylpiperazine-1-carboxamide](/img/structure/B4486394.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4486397.png)
![1-(ETHANESULFONYL)-N-{3-[METHYL(PHENYL)AMINO]PROPYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4486399.png)
![3-{1-[(3-chloro-4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4486401.png)
![2-(2-fluorophenoxy)-N-{1-[4-(piperidin-1-yl)phenyl]ethyl}acetamide](/img/structure/B4486408.png)

![N,4-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4486416.png)
![2-(2-furylmethyl)-8-(2-methoxyphenyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4486423.png)
